but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone
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Overview
Description
But-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone is an organic compound with the molecular formula C26H32N4O5S and a molecular weight of 512.6211 g/mol . This compound is known for its complex structure, which includes a piperazine ring, a thiazolidine ring, and a pyridine ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone typically involves multiple steps of organic synthesis reactions. The preparation methods require strict experimental conditions and purity control to achieve the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
But-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is investigated for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism by which but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed mechanisms are still under investigation . The compound’s structure allows it to bind to different receptors and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar compounds to but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-ylthiazolidin-4-yl)methanone include other piperazine derivatives and thiazolidine-containing molecules. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Properties
IUPAC Name |
but-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS.C4H4O4/c27-22(20-17-28-21(24-20)19-9-4-10-23-16-19)26-14-12-25(13-15-26)11-5-8-18-6-2-1-3-7-18;5-3(6)1-2-4(7)8/h1-4,6-7,9-10,16,20-21,24H,5,8,11-15,17H2;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWPTZYGRBCBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3CSC(N3)C4=CN=CC=C4.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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